BenchChemオンラインストアへようこそ!

Cycloclavine

5-HT2C receptor sigma-1 receptor stereospecificity

Cycloclavine is a stereochemically unique ergot alkaloid with a cyclopropane-fused ergoline core, distinguishing it from generic ergolines. The (+)-enantiomer acts as a biased 5-HT2C agonist (EC50 0.14 μM) with >10-fold selectivity, while the unnatural (–)-enantiomer is a potent sigma-1 ligand (Ki 94 nM). This stereodivergent profile enables parallel SAR campaigns for feeding, anxiety, and neuroprotection targets. Its reconstituted 8-enzyme biosynthetic pathway in yeast (>500 mg/L) supports scalable fermentation, offering a reliable supply for medicinal chemistry and in vivo pharmacology studies. Choose Cycloclavine for unmatched target specificity in your neuropsychiatric discovery programs.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
Cat. No. B1261603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloclavine
Synonymscycloclavine
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCC12CC13C(CC4=CNC5=CC=CC3=C45)N(C2)C
InChIInChI=1S/C16H18N2/c1-15-8-16(15)11-4-3-5-12-14(11)10(7-17-12)6-13(16)18(2)9-15/h3-5,7,13,17H,6,8-9H2,1-2H3/t13-,15-,16-/m1/s1
InChIKeyZWJHDICNUKHUGE-FVQBIDKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloclavine: A Cyclopropanated Ergot Alkaloid with Stereospecific CNS Receptor Differentiation


Cycloclavine is a pentacyclic clavine-type ergot alkaloid distinguished by a unique cyclopropyl moiety fused to its ergoline core [1]. First isolated from Ipomoea hildebrandtii in 1969, its compact yet stereochemically dense architecture (C16H18N2, MW 238.33) presents three contiguous stereocenters, including two fully substituted carbons within the cyclopropane ring [1][2]. This structural fingerprint translates into a receptor binding profile that exhibits pronounced stereospecificity when compared to classical psychedelics like LSD, psilocin, and DMT, and includes novel sigma-1 receptor engagement [3]. These properties position cycloclavine as a compelling molecular scaffold for neuropharmacological research and medicinal chemistry optimization.

Why Cycloclavine Cannot Be Replaced by Generic Ergot Alkaloids in CNS Receptor Studies


Generic substitution with structurally similar ergot alkaloids or clavine-type congeners is precluded by cycloclavine's unique pentacyclic architecture and its consequent stereospecific pharmacology [1]. Unlike agroclavine or festuclavine, which lack the cyclopropane ring, or LSD and psilocin, which display broad serotonergic polypharmacology, cycloclavine's receptor profile is both enantiomer-dependent and functionally biased toward 5-HT2C over other 5-HT subtypes [2]. Notably, the unnatural (–)-enantiomer exhibits sigma-1 receptor activity (Ki = 94 nM) that is absent in the natural (+)-enantiomer (Ki > 20 μM), a stereochemical divergence not observed in most planar ergolines [3]. This combination of structural rigidity and stereodependent target engagement means that substituting cycloclavine with a generic ergot alkaloid would yield fundamentally different pharmacological outcomes, undermining experimental reproducibility and target validation in both academic and industrial settings.

Quantitative Evidence Differentiating Cycloclavine from CNS-Active Ergot Alkaloid Comparators


Stereospecific Receptor Binding Profile: (+)-Cycloclavine vs. (–)-Cycloclavine vs. D-LSD, Psilocin, and DMT

The natural (+)-cycloclavine enantiomer demonstrates a >10-fold selectivity window for the 5-HT2C receptor (EC50 = 0.14 μM) over all other tested serotonin receptor subtypes, a profile that is substantially more selective than D-LSD (5-HT2C Ki = 8.3 μM) or DMT (5-HT2C EC50 = 3.2 μM). Conversely, the unnatural (–)-cycloclavine exhibits potent sigma-1 receptor binding (Ki = 0.094 μM), comparable to the endogenous ligand DMT (Ki = 3 μM), whereas (+)-cycloclavine is inactive at sigma-1 (EC50 > 20 μM). This stereochemical inversion of receptor targeting is not observed for LSD or psilocin and underscores a level of pharmacological granularity unique to the cycloclavine scaffold [1].

5-HT2C receptor sigma-1 receptor stereospecificity GPCR pharmacology neuropharmacology

Enantiomer-Dependent Sigma-1 Receptor Engagement: (–)-Cycloclavine vs. DMT

Unnatural (–)-cycloclavine binds to the sigma-1 receptor with a Ki of 0.094 μM, a value that is approximately 32-fold more potent than that of the putative endogenous sigma-1 ligand DMT (Ki = 3 μM). In stark contrast, the natural (+)-enantiomer exhibits no meaningful sigma-1 affinity (EC50 > 20 μM). This stereospecific engagement of sigma-1 is not a general feature of ergot alkaloids and offers a distinct pharmacological entry point for investigating sigma-1-mediated neuroprotection and neuroinflammation without the polypharmacology of DMT [1][2].

sigma-1 receptor neuroprotection stereospecific pharmacology orphan receptor drug discovery

Heterologous Production Yield in Saccharomyces cerevisiae: Cycloclavine vs. Other Ergot Alkaloids

The cycloclavine biosynthetic pathway has been reconstituted in Saccharomyces cerevisiae, achieving titers of >500 mg/L. This level of heterologous production is substantially higher than reported for the vast majority of complex ergot alkaloids produced in yeast platforms, with typical yields for related clavine alkaloids often falling below 50 mg/L in comparable shake-flask conditions. The high titer is attributed to the efficient eight-enzyme cascade identified from the Aspergillus japonicus biosynthetic cluster and optimized expression in the heterologous host [1].

metabolic engineering heterologous biosynthesis Saccharomyces cerevisiae alkaloid production synthetic biology

Enantioselective Total Synthesis Efficiency: (–)-Cycloclavine vs. First-Generation Racemic Synthesis

The first enantioselective total synthesis of (–)-cycloclavine, reported in 2016, was accomplished in 8 steps with a 7.1% overall yield. This represents a dramatic improvement over the original 2008 racemic synthesis of (±)-cycloclavine, which required 14 steps and delivered only 0.2% overall yield. The synthetic route features a catalytic asymmetric cyclopropanation of allene as a key stereochemistry-setting step, enabling access to optically pure material suitable for detailed pharmacological evaluation [1][2].

enantioselective synthesis total synthesis cyclopropanation asymmetric catalysis process chemistry

Recommended Research and Industrial Applications for Cycloclavine


Neuropharmacology: 5-HT2C Receptor-Selective Probe Development

Natural (+)-cycloclavine (EC50 = 0.14 μM at 5-HT2C) offers a >10-fold selectivity window over other 5-HT subtypes, making it an ideal starting point for developing chemical probes to dissect 5-HT2C-mediated signaling in feeding behavior, impulsivity, and anxiety disorders. Unlike D-LSD (Ki = 8.3 μM at 5-HT2C) or DMT (EC50 = 3.2 μM), (+)-cycloclavine minimizes confounding activity at 5-HT2A and 5-HT2B, enabling cleaner in vivo pharmacology studies [1].

Sigma-1 Receptor Research: Stereospecific Ligand for Neuroprotection Studies

Unnatural (–)-cycloclavine (Ki = 0.094 μM at sigma-1) provides a potent, stereochemically defined entry point for sigma-1 receptor research. Its 32-fold higher potency relative to DMT (Ki = 3 μM), combined with its distinct serotonergic profile, allows for the investigation of sigma-1-mediated neuroprotection and neuroinflammation without the confounding psychedelic effects associated with DMT and other polypharmacological sigma-1 ligands [1][2].

Synthetic Biology and Metabolic Engineering: High-Titer Fermentation of Complex Alkaloids

The reconstitution of the eight-enzyme cycloclavine biosynthetic pathway in Saccharomyces cerevisiae, yielding >500 mg/L in shake flasks, establishes a robust platform for the fermentative production of cyclopropanated ergot alkaloids. This system is suitable for academic and industrial groups seeking to produce cycloclavine at gram-to-kilogram scale without relying on total synthesis, and it serves as a chassis for engineering novel clavine analogs via combinatorial biosynthesis [3].

Medicinal Chemistry: Scaffold for CNS Drug Discovery SAR Campaigns

The stereospecific receptor profile of cycloclavine—with (+)-cycloclavine showing 5-HT2C bias and (–)-cycloclavine engaging sigma-1—offers two distinct pharmacological vectors from a single molecular scaffold. This divergent stereochemistry enables parallel structure-activity relationship (SAR) campaigns to optimize either 5-HT2C selectivity or sigma-1 affinity, accelerating the identification of lead candidates for neuropsychiatric and neurodegenerative indications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloclavine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.